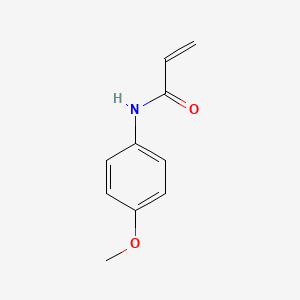

N-(4-Methoxyphenyl)acrylamide

Description

Contextualization within Acrylamide (B121943) Derivative Chemistry

Acrylamide and its derivatives are a class of vinyl monomers characterized by the presence of an acrylamide functional group. nih.gov The versatility of this class of compounds stems from the ability to modify the nitrogen atom of the amide group with various substituents. These N-substituted acrylamides often serve as monomers for polymerization, leading to the formation of polyacrylamides. The properties of the resulting polymers, such as their solubility, thermal behavior, and self-assembly characteristics, are highly dependent on the nature of the N-substituent.

N-(4-Methoxyphenyl)acrylamide fits into this family as an N-aryl substituted acrylamide. Its structure consists of:

An acrylamide core : This provides the polymerizable vinyl group, enabling it to form long polymer chains.

A phenyl ring : Attached to the amide nitrogen, this bulky, hydrophobic group influences the polymer's solubility and intermolecular interactions.

A para-methoxy group (-OCH3) : This electron-donating group on the phenyl ring can modulate the electronic properties and hydrogen-bonding capabilities of the molecule, which in turn affects the properties of materials derived from it. ontosight.ai

The interplay between the hydrophilic amide portion and the hydrophobic N-aryl substituent is a defining characteristic that researchers exploit to create materials with tunable properties.

Significance of this compound in Contemporary Organic and Materials Science Research

The significance of this compound lies primarily in its role as a monomer for creating "smart" or "stimuli-responsive" polymers. These are materials that undergo significant, reversible changes in their properties in response to external stimuli like temperature.

In Materials Science , the most notable application is in the development of thermoresponsive polymers. Polymers made from N-substituted acrylamides, such as the well-studied poly(N-isopropylacrylamide) (PNIPAM), often exhibit a Lower Critical Solution Temperature (LCST). nih.govnih.gov Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a conformational change, expels water, and precipitates from the solution. This behavior is critical for applications in:

Hydrogel formation : Creating gels that can swell or shrink with temperature changes.

Biomedical applications : Designing systems for controlled drug delivery or cell culture scaffolds. While specific dosage information is outside the scope of this article, the material's structural response to temperature is a key area of research.

Sensors : Fabricating materials that can signal temperature changes through optical or physical transitions.

The incorporation of the 4-methoxyphenyl (B3050149) group allows for the fine-tuning of these thermoresponsive properties. The hydrophobicity and electronic nature of this group can alter the LCST of the resulting polymer compared to other N-substituted acrylamides.

In Organic Synthesis , this compound can serve as a precursor or building block for more complex molecules. The acrylamide moiety is a reactive functional group that can participate in various chemical reactions. For instance, the double bond can undergo addition reactions, and the amide linkage can be involved in further chemical transformations. While less common than its use in polymer science, its derivatives are explored in medicinal chemistry for their potential biological activities, though this article will not delve into specific therapeutic applications. nih.govmdpi.com

Overview of Key Research Areas and Challenges

Current research involving this compound is concentrated on several key areas, each with its own set of challenges.

Key Research Areas:

Tuning Thermoresponsive Behavior: A primary focus is on the synthesis of copolymers. By polymerizing this compound with other monomers, researchers can precisely control the LCST and other properties of the resulting material. This allows for the design of polymers that are responsive to specific, physiologically relevant temperatures.

Self-Assembly and Nanostructure Formation: Researchers are investigating how polymers and copolymers of this compound self-assemble in solution to form micelles, nanoparticles, and other nanostructures. nih.gov The balance of hydrophilic and hydrophobic interactions, dictated by the monomer structure, governs this behavior.

Advanced Polymer Architectures: Efforts are being made to move beyond simple linear polymers to create more complex architectures like block copolymers, graft copolymers, and cross-linked networks (hydrogels). researchgate.net These advanced structures can offer enhanced or entirely new functionalities.

Challenges in the Field:

Monomer Synthesis and Purity: The synthesis of high-purity this compound is a foundational challenge. The primary method involves the reaction of p-anisidine (B42471) (4-methoxyaniline) with acryloyl chloride. Ensuring complete reaction and removing impurities is crucial, as residual starting materials or byproducts can significantly affect polymerization and the final properties of the polymer.

Control over Polymerization: Achieving precise control over the polymerization process, particularly through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), is an ongoing challenge. Such control is necessary to produce polymers with a well-defined molecular weight and a narrow molecular weight distribution (polydispersity), which are essential for predictable material performance.

Structure-Property Correlation: While it is known that the N-substituent influences polymer properties, developing precise predictive models that correlate the molecular structure of the monomer to the macroscopic properties of the polymer (like the exact LCST) remains a complex task. nih.gov This often requires extensive experimental work combined with computational modeling.

The table below summarizes some of the key properties and research findings related to acrylamide derivatives, providing context for the study of this compound.

| Property / Finding | Details | Reference |

| Monomer Synthesis | A common route for N-substituted acrylamides is the reaction of a primary amine with acryloyl chloride. | nih.gov |

| Polymerization | Acrylamide derivatives are typically polymerized via free-radical polymerization to form polyacrylamides. | researchgate.net |

| Thermoresponsivity | Polymers like poly(N-isopropylacrylamide) exhibit a sharp Lower Critical Solution Temperature (LCST) in water. | nih.govnih.gov |

| Effect of N-Substituent | The hydrophobicity of the N-substituent is a key factor in determining the LCST of the corresponding polymer. | nih.gov |

| Hydrogen Bonding | Inter- and intramolecular hydrogen bonds involving the amide group play a crucial role in the solution behavior of these polymers. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHDGRAROYGJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228303 | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-37-2 | |

| Record name | N-(4-Methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of N 4 Methoxyphenyl Acrylamide

Established Synthetic Routes for N-(4-Methoxyphenyl)acrylamide

The synthesis of this compound can be achieved through several established chemical transformations. These methods primarily revolve around the formation of the central amide bond, a cornerstone reaction in organic chemistry.

Amide Bond Formation via Acryloyl Chloride and 4-Methoxyaniline

A primary and straightforward method for synthesizing this compound is the acylation of 4-methoxyaniline with acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of 4-methoxyaniline attacks the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A closely related synthesis is that of N-(4-hydroxyphenyl)acrylamide, where 4-aminophenol (B1666318) is reacted with acryloyl chloride. researchgate.net In a typical procedure, 4-aminophenol is dissolved in a suitable solvent like anhydrous tetrahydrofuran, and acryloyl chloride is added dropwise with stirring. researchgate.net This reaction yields the desired acrylamide (B121943) derivative, and a similar protocol can be applied for the synthesis of this compound from 4-methoxyaniline. The general approach of coupling an acid chloride with a substituted amine is a widely recognized and effective method for amide bond formation. academiascience.org

Table 1: Synthesis of Acrylamide Derivatives via Acylation

| Starting Amine | Acylating Agent | Product | Reference |

|---|---|---|---|

| 4-Aminophenol | Acryloyl Chloride | N-(4-Hydroxyphenyl)acrylamide | researchgate.net |

| 4-Methoxyaniline | Acryloyl Chloride | This compound | General Method academiascience.org |

Amidation Reactions Involving (Meth)acrylic Acid Derivatives and Amines

Alternative synthetic strategies avoid the use of highly reactive acryloyl chloride by employing other acrylic acid derivatives. For instance, (meth)acrylic esters can undergo amidation with amines. A patent describes the enzymatic reaction of a (meth)acrylic ester with a diamine to form the corresponding amide, highlighting a greener approach to this transformation. doubtnut.com

Another method involves the use of methacrylic anhydride (B1165640). In a representative synthesis of N-(4-hydroxyphenyl)methacrylamide, 4-aminophenol is treated with methacrylic anhydride in acetone (B3395972) at low temperatures. This method provides the product in good yield after purification.

Table 2: Amidation with (Meth)acrylic Acid Derivatives

| Acrylic Derivative | Amine | Product | Key Features | Reference |

|---|---|---|---|---|

| (Meth)acrylic Ester | Diamine | Functionalized Amide | Enzymatic reaction | doubtnut.com |

| Methacrylic Anhydride | 4-Aminophenol | N-(4-Hydroxyphenyl)methacrylamide | Good yield, controlled conditions | N/A |

Microwave-Assisted Synthetic Approaches for this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology can significantly reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. sioc-journal.cn The principle lies in the efficient heating of polar molecules by microwave irradiation, leading to a rapid increase in the internal temperature of the reactants. chim.it

For the synthesis of analogues of this compound, microwave irradiation has been successfully employed. For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives was shown to be more efficient under microwave conditions than with traditional heating. sioc-journal.cn The advantages of microwave-assisted synthesis, such as being environmentally friendly and time-saving, make it an attractive method for the preparation of a library of this compound analogues for further investigation. quora.com

Diversified Functionalization Strategies of this compound Derivatives

The this compound scaffold presents multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives. Functionalization can be targeted at the aromatic ring, the acrylamide moiety, or the methoxy (B1213986) group.

Aromatic Ring Functionalization

The phenyl ring of this compound is susceptible to electrophilic substitution reactions, and with appropriate modification, can also undergo nucleophilic substitution.

Electrophilic Aromatic Substitution: The electron-donating methoxy group (-OCH3) on the phenyl ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. quora.comlibretexts.org Since the para position is occupied by the acrylamide group, electrophilic substitution is expected to occur predominantly at the ortho position (C-3 and C-5) relative to the methoxy group. The acrylamide group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack. However, the activating effect of the methoxy group is generally dominant. quora.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could potentially be employed to introduce new functional groups onto the phenyl ring, leading to a variety of substituted analogues. For instance, bromination of anisole (B1667542), a similar system, is very rapid and yields mainly the para- and ortho-bromo isomers. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (like a nitro group) and possess a good leaving group (such as a halide). researchgate.netnih.gov The parent this compound molecule is not primed for SNAr reactions. However, if a derivative with a leaving group at a suitable position were synthesized (e.g., through a Sandmeyer reaction on an amino-substituted precursor), it could then be subjected to nucleophilic attack.

Recent research has shown innovative approaches to functionalize related systems. For example, an electrochemical method has been developed for the fluoroalkylation-dearomatization of 2-azido-N-(4-methoxyphenyl) acrylamide, leading to spiro-compounds. chim.it This indicates that under specific conditions, the aromatic ring can be involved in complex transformations.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acryloyl chloride |

| 4-Methoxyaniline |

| Hydrochloric acid |

| N-(4-hydroxyphenyl)acrylamide |

| 4-Aminophenol |

| Tetrahydrofuran |

| (Meth)acrylic ester |

| Methacrylic anhydride |

| N-(4-hydroxyphenyl)methacrylamide |

| Acetone |

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide |

| Anisole |

| Nitro group |

Alkylation and Trifluoromethylation of Aryl Acrylamides

The functionalization of N-aryl acrylamides through the introduction of alkyl and trifluoromethyl groups has been an area of significant research. Photocatalytic methods have been developed for the alkylation and arylative cyclization of N-acrylamides. nih.gov These reactions can lead to the formation of complex cyclic structures, including those with all-carbon quaternary stereocenters. nih.gov

Another approach involves the radical alkylation of acrylamide derivatives using common peroxides as alkylating agents. This method allows for the synthesis of mono- or dialkylated fused N-heterocycles. rsc.org

Trifluoromethylated acrylamide derivatives have also been synthesized and evaluated for their biological activity. For instance, 2-trifluoromethyl acrylamide derivatives have been developed as inhibitors of protein disulfide isomerase (PDI). This highlights the importance of the trifluoromethyl group in modulating the electrophilicity and biological interactions of the acrylamide scaffold.

Introduction of Complex Heterocyclic Systems to the this compound Scaffold

The this compound scaffold can be elaborated to include a variety of complex heterocyclic systems. One common strategy involves the use of the acrylamide as a building block in multicomponent reactions. For example, acrylamide derivatives can be synthesized from starting materials like 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, which can then be reacted with various amines to generate a library of N-aryl amide derivatives bearing furan (B31954) and oxazole (B20620) moieties. nih.gov

Furthermore, visible-light-mediated radical cascade cyclization of N-(o-cyanobiaryl)acrylamides with oxime esters has been shown to produce acyl-containing pyrido[4,3,2-gh]phenanthridines. This demonstrates a sophisticated method for constructing polycyclic aromatic systems fused to the acrylamide nitrogen.

Acrylamide Moiety Functionalization

The acrylamide functional group is a versatile handle for a range of chemical transformations, including cyclizations and addition reactions.

Oxidative Cyclization Reactions of N-Acrylamide N-Carbamates

While direct oxidative cyclization of this compound N-carbamate is not extensively documented, the synthesis and cyclization of related N-acyl carbamates provide a basis for this transformation. N-acyl carbamates can be synthesized through the acylation of carbamates with carboxylic acid anhydrides, a reaction that can be catalyzed by heteropolyacids under solvent-free conditions. sciforum.net Once formed, these N-acyl carbamates possess the necessary functionality for intramolecular cyclization reactions, which could potentially be induced by oxidative conditions to form novel heterocyclic systems. The formation of transient 5(4H)-oxazolones from N-acyl-amino acids via a carbodiimide-fueled reaction cycle also points to the potential for cyclization reactions involving the amide functionality. nih.gov

Thiol-Michael Addition Reactions

The acrylamide moiety of this compound is an excellent Michael acceptor, readily undergoing thiol-Michael addition reactions. This reaction involves the conjugate addition of a thiol to the β-carbon of the acrylamide double bond. The reactivity of N-arylacrylamides in these reactions is influenced by the electronic properties of the N-aryl substituent.

Studies have shown that the presence of an electron-donating group, such as the methoxy group in this compound, can decrease the rate of thiol addition compared to acrylamides with electron-withdrawing groups. For example, the relative rate of glutathione (B108866) (GSH) addition to p-methoxyphenyl acrylamide is significantly slower than to o-nitrophenyl acrylamide. This highlights the electronic tuning of the Michael acceptor's electrophilicity.

| N-Aryl Acrylamide Derivative | Relative Rate of GSH Addition |

| o-nitrophenyl acrylamide | Fastest |

| p-methoxyphenyl acrylamide | Slowest |

This table illustrates the relative reactivity of different N-aryl acrylamides in Thiol-Michael addition reactions with glutathione (GSH), demonstrating the influence of aryl substituents on the reaction rate.

"Click" Chemistry Integrations with Ethynylphenyl Acrylamide Derivatives

A powerful strategy for the functionalization of this compound involves the introduction of a terminal alkyne to enable "click" chemistry reactions. A key example is N-(4-ethynylphenyl)acrylamide, which can be synthesized and used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the efficient and specific conjugation of the acrylamide derivative to molecules bearing an azide (B81097) group, such as fluorescent probes or biomolecules. This approach has been successfully employed for the labeling of RNA modifications.

Electrochemical Synthesis Approaches for this compound Derivatives

Electrochemical methods offer an alternative and often milder approach to the synthesis of this compound derivatives. General methods for the synthesis of acrylamide derivatives have been developed that could be adapted for electrochemical processes. google.com For instance, the electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, which can include this compound derivatives, has been demonstrated. This process typically utilizes a sacrificial iron anode and a nickel(II) catalyst to achieve the coupling in moderate to high yields.

Furthermore, the electrochemical properties of polymers derived from this compound-related structures have been investigated, indicating the relevance of electrochemical techniques in both the synthesis and characterization of these materials. researchgate.netchemjournal.kz

Reaction Mechanisms and Chemical Reactivity of N 4 Methoxyphenyl Acrylamide

Detailed Mechanistic Pathways of N-(4-Methoxyphenyl)acrylamide Synthesis

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, a widely used method for the acylation of amines. organic-chemistry.orgwikipedia.orgbyjus.comlscollege.ac.in This reaction involves the condensation of an amine, in this case, p-anisidine (B42471), with an acyl chloride, acryloyl chloride, in the presence of a base. organic-chemistry.orgwikipedia.orgiitk.ac.in

The reaction is typically carried out in a two-phase system, consisting of an aqueous phase containing the base and an organic phase where the reactants and product reside. wikipedia.org The base, often sodium hydroxide (B78521) or pyridine, plays a crucial role in neutralizing the hydrochloric acid that is generated during the reaction, which in turn drives the equilibrium towards the formation of the amide product. organic-chemistry.orgbyjus.com

The mechanistic pathway of the Schotten-Baumann reaction for the synthesis of this compound can be detailed in the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-anisidine on the electrophilic carbonyl carbon of acryloyl chloride. This results in the formation of a tetrahedral intermediate. byjus.comiitk.ac.in

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the negatively charged oxygen atom within the tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group.

Deprotonation: The base present in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the final this compound product and neutralizing the generated hydrochloric acid. byjus.com

Alternatively, palladium-catalyzed carbonylation reactions have been explored for the synthesis of acrylamides from 1,2-dichloroethane (B1671644) and various amines, offering another potential synthetic route. rsc.org

Nucleophilic Addition Mechanisms to the Acrylamide (B121943) Double Bond

The electrophilic nature of the α,β-unsaturated carbonyl system in this compound makes it susceptible to nucleophilic attack, particularly through a Michael-type addition to the β-carbon of the acrylamide double bond.

Interactions with Biological Nucleophiles: Insights from Glutathione (B108866) (GSH) Reactivity Studies

The reaction of N-arylacrylamides with biological nucleophiles, such as the thiol group of glutathione (GSH), is of significant interest in understanding their potential for covalent interactions with proteins. nih.govresearchgate.net Acrylamides are classified as soft electrophiles and therefore react preferentially with soft nucleophiles like thiols. researchgate.net The reaction with GSH is a detoxification pathway, but it can also lead to disturbances in the cellular redox balance. researchgate.net

Studies on the reactivity of various N-arylacrylamides with GSH have demonstrated the formation of GSH adducts. nih.gov The rate of this reaction provides a crucial measure of the electrophilicity of the acrylamide derivative. iitk.ac.in For instance, the half-life of covalent compounds in reactions with GSH is often assessed to gain insights into their electrophilic reactivity. iitk.ac.in

Influence of Substituent Electronic Effects on Electrophilicity

The electrophilicity of the acrylamide double bond, and thus its reactivity towards nucleophiles, is significantly influenced by the electronic nature of the substituents on the N-aryl ring. organic-chemistry.org Electron-withdrawing groups on the benzene (B151609) ring increase the reactivity of the acrylamide by enhancing the electrophilicity of the β-carbon. Conversely, electron-donating groups decrease reactivity. organic-chemistry.org

A systematic study of N-arylacrylamides has shown a linear Hammett correlation for the reaction rates with GSH for substituents at the ortho-, meta-, and para-positions. byjus.comiitk.ac.in This indicates that the electronic effects of the substituents play a predictable role in modulating the reactivity. For this compound, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, which is expected to decrease its reactivity compared to unsubstituted N-phenylacrylamide. organic-chemistry.org The effect of an electron-donating group like the methoxy group is observed to be more pronounced when it is at the para-position compared to the ortho- or meta-positions. organic-chemistry.org

Table 1: Effect of Substituent Position of Methoxy Group on Reactivity

| Substituent Position | Half-life (T₁/₂) with N-α-acetyl-L-lysine |

| ortho- | 2.85 h |

| meta- | 3.58 h |

| para- | 5.94 h |

This table is generated based on data for methoxy-substituted N-arylacrylamides reacting with a model nucleophile. organic-chemistry.org

Steric Hindrance Effects on Reaction Rates

Steric hindrance around the acrylamide moiety can also affect the rate of nucleophilic addition. researchgate.net Bulky substituents on the N-aryl ring or on the acrylamide itself can shield the electrophilic center from the approaching nucleophile, thereby decreasing the reaction rate. acs.org

The Taft equation, which separates steric and electronic effects, is a useful tool for analyzing the reactivity of related compounds. sigmaaldrich.comrsc.orgeurasianjournals.com While the primary influence of the para-methoxy group in this compound is electronic, steric factors can become more significant with bulkier substituents or substitution at the ortho-position of the aryl ring. researchgate.net Studies on related systems have shown that increased steric bulk generally leads to a decrease in reaction rates. acs.orgresearchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the chemical structure of this compound and its derivatives and their reactivity is a key area of study, often explored through quantitative structure-activity relationship (QSAR) models. rsc.orgresearchgate.net These models aim to correlate structural or physicochemical properties of the compounds with their chemical reactivity or biological activity.

For N-aryl acrylamides, descriptors related to lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag, CHI-1) have been found to be important in describing their bioactivity. researchgate.net The reactivity of these compounds is influenced by a combination of electronic effects, inductive effects, and ring strain of substituents. organic-chemistry.org

Generally, N-aryl acrylamides react faster than N-alkyl acrylamides. organic-chemistry.org The introduction of substituents on the aryl ring allows for the fine-tuning of reactivity. For example, electron-withdrawing groups enhance reactivity, while electron-donating groups, such as the methoxy group in this compound, reduce it. organic-chemistry.org

Electrochemical Reaction Pathways and Intermediates

The electrochemical behavior of this compound involves both oxidation and reduction pathways, primarily centered on the electroactive moieties within the molecule: the acrylamide group and the substituted aromatic ring.

Cyclic voltammetry studies on acrylamide and its derivatives have shown that the amide group can be oxidized at a glassy carbon electrode. researchgate.net The electrochemical process can lead to the formation of anion radicals as a result of bond cleavage. For this compound, the presence of the electron-rich methoxy-substituted phenyl ring would likely influence the oxidation potential.

The reduction of acrylamide derivatives can also occur, often involving the α,β-unsaturated system. In aprotic media, the electrochemical reduction of similar compounds can proceed via a dimerization reaction of the initially formed nitro radical anion. The specific intermediates in the electrochemical reactions of this compound would depend on the experimental conditions, such as the electrode material, solvent, and supporting electrolyte. researchgate.netresearchgate.net

Polymerization Studies and Advanced Materials Science Applications

Homopolymerization of N-(4-Methoxyphenyl)acrylamide

The synthesis of homopolymers from this compound provides fundamental insights into its reactivity and the properties of the resulting polymer, poly(this compound).

Free radical polymerization is a common method for polymerizing vinyl monomers like this compound. The process involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the decomposition of an initiator molecule to form free radicals. These highly reactive species then attack a monomer molecule, creating a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain. youtube.com The rate of propagation is influenced by the reactivity of both the growing polymer radical and the monomer.

Termination: The growth of a polymer chain ceases through termination reactions. This can occur by combination, where two growing chains join together, or by disproportionation, where one chain abstracts a hydrogen atom from another, resulting in two terminated chains. youtube.com The kinetics of these termination reactions are often diffusion-controlled, especially as the viscosity of the reaction medium increases. cmu.edunih.gov

The choice of initiator and the reaction conditions, such as solvent and temperature, significantly impact the efficiency of the homopolymerization of this compound and the characteristics of the final polymer.

Reaction Conditions:

Solvent: The choice of solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)) can influence polymerization by affecting the solubility of the monomer and the resulting polymer, and by potentially participating in chain transfer reactions. core.ac.ukhumanjournals.com

Temperature: Higher temperatures generally lead to faster polymerization rates by increasing the decomposition rate of the initiator and the propagation rate constant. nih.gov However, excessively high temperatures can also increase the rate of side reactions and chain transfer, potentially lowering the molecular weight of the polymer.

Concentration: Monomer and initiator concentrations are critical parameters. Higher initiator concentration typically leads to a higher polymerization rate but can result in lower molecular weight polymers due to a greater number of initiated chains. researchgate.netmdpi.com

In a study on a structurally similar monomer, N-[4-N'-(benzylamino-carbonyl)phenyl]maleimide, the effect of different initiators (AIBN, BPO) and solvents (p-Dioxane, THF, DMF, DMSO) was investigated, highlighting the importance of these parameters on the polymerization process. core.ac.uk

Copolymerization of this compound with Functional Monomers

Copolymerization extends the range of properties achievable by incorporating this compound with other monomers into a single polymer chain. This allows for the tailoring of materials for specific applications.

N-substituted maleimides are known for imparting high thermal stability to polymers due to their rigid five-membered ring structure. humanjournals.com Copolymerizing this compound with maleimide-type monomers can produce materials with enhanced heat resistance.

A study involving the copolymerization of N-(4-Methoxyphenyl) maleimide (B117702) with Ethyl acrylate (B77674) using AIBN as an initiator demonstrated the creation of thermally stable copolymers. humanjournals.commedchemexpress.com Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of these copolymers. TGA results from the study on the N-(4-Methoxyphenyl) maleimide copolymer showed that the polymer degrades in two distinct steps. humanjournals.com Such copolymers have shown excellent solubility in solvents like THF, DMF, and Chloroform. humanjournals.com The resulting materials are of interest for applications in electronics and automotive industries where high thermal performance is required. humanjournals.com

Copolymerization of this compound with commodity monomers like Acrylonitrile (B1666552) and Acrylamide (B121943) can modify the properties of the resulting bulk polymers.

Acrylonitrile: Introducing acrylonitrile into the polymer chain can enhance properties such as chemical resistance and rigidity. Studies on the copolymerization of N-(4-carboxyphenyl)maleimide with acrylonitrile have been conducted to create materials for applications like membranes. researchgate.net

Acrylamide: Copolymerization with acrylamide is of interest for creating functional water-soluble polymers. nih.gov These copolymers can find applications in areas requiring specific solubility or viscosity characteristics. google.com The properties of acrylamide-based copolymers are highly dependent on the nature of the comonomer and the polymer's molecular weight. santos.com

The reactivity ratios of the monomers in these copolymerizations determine the distribution of monomer units along the polymer chain, which in turn dictates the final properties of the copolymer.

Conventional free radical polymerization offers limited control over polymer architecture, molecular weight, and dispersity. Controlled/Living Radical Polymerization (CRP) techniques have emerged to overcome these limitations. researchgate.net Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers. researchgate.net

While specific studies on the CRP of this compound are not widely documented, the techniques have been successfully applied to other acrylamide-based monomers. nih.govcmu.edu

ATRP: This method uses a transition metal complex (e.g., copper-based) to establish a dynamic equilibrium between active, propagating radicals and dormant species. researchgate.netcmu.edu This allows for a slow, controlled growth of polymer chains. However, ATRP of acrylamides can be challenging due to the high activity of the acrylamide radical and potential side reactions. nih.govcmu.edu

RAFT: RAFT polymerization uses a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netnih.gov

Applying these controlled techniques to this compound could enable the creation of advanced materials, such as block copolymers and polymers with complex architectures, tailored for high-performance applications. researchgate.netresearchgate.net

Development of Advanced Polymeric Materials

The incorporation of this compound and its related structures into polymer chains allows for the synthesis of materials with tailored properties. These properties are valuable in applications requiring specific surface interactions, environmental responsiveness, or protective capabilities.

Hydrogels, which are three-dimensional polymer networks capable of absorbing large quantities of water, have been synthesized using various acrylamide derivatives. While specific research focusing solely on this compound for hydrogel formation is not extensively documented, studies on related acrylamide derivatives provide insight into their potential. For instance, hydrogels based on N-isopropylacrylamide (NIPAm) are well-known for their temperature-responsive "smart" behavior. electrochemsci.org Copolymers involving NIPAm have been formulated into nanogels for applications such as corrosion protection, where they form a self-assembled protective layer on metal surfaces. electrochemsci.orgresearchgate.net

Furthermore, hydrogels synthesized from 2-hydroxyethylmethacrylate (HEMA) and acrylamide (AAm) have been studied for their potential in controlled drug delivery. expresspolymlett.com The functional groups within these hydrogels, such as amide groups from AAm, can be chemically modified to alter their interaction with other molecules. expresspolymlett.com For example, hydrolyzing the amide groups to carboxylic acid groups can increase the loading capacity and slow the release of cationic drugs. expresspolymlett.com This principle of functional group modification could be applied to hydrogels containing this compound to tailor their properties for specific applications.

The functionalization of surfaces with polymers is a key strategy for altering their physical and chemical properties. Poly(acrylamide) (PAM) and its derivatives are frequently used for this purpose due to their chemical inertness and the versatility of the amide group for further modification. nih.gov General strategies for immobilizing polyacrylamide onto surfaces, such as glass slides, involve surface-initiated graft polymerization. nih.gov This method creates a high density of polymer chains covalently bonded to the substrate, which can then be used to immobilize biomolecules or other probes. nih.gov

While specific studies detailing the use of poly(this compound) for surface functionalization are limited, the established techniques for other polyacrylamides are applicable. These polymers can act as spacers between a substrate and a functional molecule, preserving the molecule's native conformation and activity. nih.gov The methoxy (B1213986) group on the phenyl ring of poly(this compound) could offer additional functionalities, potentially influencing surface energy, hydrophobicity, and specific interactions with other materials.

The primary application for this compound and its derivatives in coatings and films is in the field of corrosion protection. These compounds are integral components of protective films that shield metal surfaces from corrosive environments. When an this compound derivative is added to a corrosive medium, its molecules adsorb onto the metal surface, forming a thin, protective film. nih.gov This film acts as a physical barrier, isolating the metal from the aggressive solution. The effectiveness of these films is directly related to the concentration of the inhibitor and the stability of the adsorbed layer. nih.gov The formation of these protective coatings is a key aspect of their function as corrosion inhibitors, as detailed in the following sections.

This compound Derivatives as Corrosion Inhibitors

Derivatives of this compound have demonstrated significant potential as effective corrosion inhibitors for various metals, including copper and steel, in acidic environments. nih.govnih.gov Their inhibitory action stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby preventing corrosive reactions.

The efficacy of this compound derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface. This adsorption process creates a protective barrier against corrosive agents. mdpi.com Studies involving the derivative 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide on copper in a nitric acid solution have shown that the adsorption process follows the Langmuir adsorption isotherm. nih.govscilit.comnih.gov This model suggests the formation of a monolayer of inhibitor molecules on the metal surface.

The adsorption can occur through two primary mechanisms:

Physisorption : This involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, organic acrylamide compounds can become protonated, facilitating their electrostatic attraction to the metal. mdpi.com

Chemisorption : This mechanism involves the formation of coordinate or covalent bonds between the inhibitor and the metal. It occurs when the inhibitor molecule shares electrons with the vacant d-orbitals of the metal. The presence of heteroatoms like nitrogen and oxygen, as well as pi-electrons in the aromatic ring of this compound derivatives, makes them excellent candidates for chemisorption. mdpi.comnajah.edu

Research indicates that the process is often a form of chemical adsorption. nih.govscilit.com The methoxy group (-OCH₃) in the molecular structure acts as an electron-donating group, which enhances the electron density on the molecule, promoting stronger adsorption and greater inhibition efficiency. mdpi.com

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization (PP) and electrochemical impedance spectroscopy (EIS) are commonly used to characterize the behavior of this compound derivatives. nih.govnih.gov

Potentiodynamic Polarization (PP): PP studies have shown that these acrylamide derivatives function as mixed-type inhibitors. nih.govnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor shifts the corrosion potential (Ecorr) slightly but significantly reduces the corrosion current density (icorr), indicating a lower corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide further evidence of the formation of a protective film. In the presence of the inhibitor, the charge transfer resistance (Rct) increases, signifying that it is more difficult for charge to move across the metal-solution interface, thus slowing down the corrosion process. nih.gov Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. nih.govnih.govnih.gov

Research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide demonstrated a maximum inhibition efficiency of 86.1% for copper in 1.0 M nitric acid at a concentration of 20 × 10⁻⁵ M. nih.govscilit.com

Table 1: Electrochemical Data for an this compound Derivative on Copper Inhibitor: 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide in 1.0 M HNO₃

| Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank | -12.8 | 158.4 | - |

| 5 x 10⁻⁵ | -1.3 | 50.1 | 68.4 |

| 10 x 10⁻⁵ | -10.4 | 36.7 | 76.8 |

| 15 x 10⁻⁵ | -2.7 | 29.4 | 81.4 |

| 20 x 10⁻⁵ | -11.2 | 24.2 | 84.7 |

Data derived from potentiodynamic polarization studies. nih.gov

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for an this compound Derivative on Copper Inhibitor: 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide in 1.0 M HNO₃

| Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank | 32.1 | 32.4 | - |

| 5 x 10⁻⁵ | 104.7 | 18.9 | 69.3 |

| 10 x 10⁻⁵ | 138.8 | 16.5 | 76.9 |

| 15 x 10⁻⁵ | 172.9 | 13.2 | 81.4 |

| 20 x 10⁻⁵ | 229.3 | 11.7 | 86.1 |

Data derived from EIS studies. nih.govscilit.com

Advanced Spectroscopic and Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy is a cornerstone in the characterization of organic molecules, offering direct insight into the functional groups present within a compound.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in confirming the molecular structure of N-(4-Methoxyphenyl)acrylamide by identifying the characteristic vibrational frequencies of its constituent bonds. The FTIR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending of bonds.

In the analysis of this compound and related structures, several key peaks are consistently observed. The N-H stretching vibration of the secondary amide typically appears in the range of 3109-3110 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption observed between 1681 and 1689 cm⁻¹. Another important feature is the amide II band, resulting from a combination of N-H bending and C-N stretching, which is found in the region of 1602-1603 cm⁻¹.

The presence of the olefinic double bond (–CH=CH–) within the acryloyl group is confirmed by a stretching vibration band around 1623-1625 cm⁻¹. Furthermore, the characteristic asymmetric and symmetric stretching vibrations of the ether linkage (Ar-O-CH₃) in the methoxyphenyl group are also identifiable. For instance, a derivative featuring an Ar-O-Ar symmetric stretch shows a band at 1111 cm⁻¹.

The analysis of various acrylamide (B121943) derivatives further solidifies these assignments. For example, in other substituted acrylamides, the N-H stretching vibration is consistently noted, alongside the prominent amide I and amide II bands. The specific positions of these bands can be influenced by the electronic effects of other substituents on the molecule.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3109 - 3110 | |

| C=O Stretch (Amide I) | Amide | 1681 - 1689 | |

| C=C Stretch | Olefinic | 1623 - 1625 | |

| N-H Bend + C-N Stretch (Amide II) | Amide | 1602 - 1603 | |

| Ar-O-Ar Symmetric Stretch | Ether | ~1111 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy for this compound allows for the precise assignment of each proton in the molecule. The spectrum displays signals corresponding to the methoxy (B1213986) group protons, the aromatic protons on the phenyl ring, and the vinyl protons of the acrylamide group, as well as the amide proton.

In a derivative like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, the methoxy group (–OCH₃) protons typically appear as a sharp singlet at approximately 3.87 ppm. nih.gov The protons on the aromatic ring resonate in the downfield region, generally between 6.75 and 8.02 ppm, appearing as a series of multiplet signals due to spin-spin coupling between adjacent protons. nih.gov The exact chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring. For example, in a related stilbene (B7821643) derivative, distinct doublet signals were observed at 8.3, 7.9, 7.8, and 6.9 ppm, corresponding to the different aromatic protons. researchgate.net

| Proton Type | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Aromatic | Phenyl Ring | 6.75 - 8.02 | Multiplet | nih.gov |

| Methoxy | -OCH₃ | ~3.87 | Singlet | nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. This technique is crucial for confirming the carbon skeleton of this compound.

The ¹³C NMR spectrum of an acrylamide derivative will show a characteristic signal for the carbonyl carbon (C=O) of the amide group in the downfield region, typically around 165 ppm. The carbons of the aromatic ring resonate in the range of approximately 114 to 157 ppm, with the carbon attached to the oxygen of the methoxy group appearing further downfield. The methoxy carbon (–OCH₃) itself will produce a signal at a higher field, around 55 ppm. The olefinic carbons (–CH=CH–) of the acrylamide moiety are also clearly distinguishable in the spectrum.

| Carbon Type | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | Amide | ~165 |

| Aromatic (C-O) | Phenyl Ring | ~157 |

| Aromatic (C-H/C-N) | Phenyl Ring | ~114 - 132 |

| Olefinic (=CH-) | Acryloyl | ~126 - 130 |

| Methoxy (-OCH₃) | Methoxy | ~55 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight with high precision and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₁NO₂). uni.lu

HRMS analysis is suitable for detecting low molecular weight compounds like acrylamides. nih.govresearchgate.net The technique can determine the mass with high accuracy, often with a mass error in the parts-per-million (ppm) range. nih.govresearchgate.net For this compound, with a molecular formula of C₁₀H₁₁NO₂, the monoisotopic mass is 177.07898 Da. uni.lu HRMS instruments can detect various adducts of the parent molecule, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. uni.lu The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula, and a close match confirms the compound's identity.

| Adduct Ion | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 178.08626 | uni.lu |

| [M+Na]⁺ | 200.06820 | uni.lu |

| [M-H]⁻ | 176.07170 | uni.lu |

| [M+NH₄]⁺ | 195.11280 | uni.lu |

| [M+K]⁺ | 216.04214 | uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of thermally labile and high molecular weight compounds. In the context of this compound and its derivatives, ESI-MS provides vital information on molecular weight and structure.

Predicted ESI-MS data for this compound (C10H11NO2) reveals the formation of several adducts under different ionization conditions. uni.lu The protonated molecule [M+H]+ is expected at a mass-to-charge ratio (m/z) of 178.08626. uni.lu Other common adducts include the sodium adduct [M+Na]+ at m/z 200.06820 and the potassium adduct [M+K]+ at m/z 216.04214. uni.lu In negative ion mode, the deprotonated molecule [M-H]- is observed at m/z 176.07170. uni.lu These predicted values are instrumental for identifying the compound in complex mixtures.

A similar compound, N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (C18H19NO3), also demonstrates characteristic ESI-MS behavior. uni.lu Its protonated form, [M+H]+, is predicted at an m/z of 298.14378, while the sodium adduct [M+Na]+ appears at m/z 320.12572. uni.lu The ability to form various adducts is a key feature of ESI-MS that aids in the confirmation of the molecular formula.

Predicted ESI-MS Adducts for this compound and a Related Compound

| Compound | Adduct | Predicted m/z |

|---|---|---|

| This compound | [M+H]+ | 178.08626 uni.lu |

| This compound | [M+Na]+ | 200.06820 uni.lu |

| This compound | [M-H]- | 176.07170 uni.lu |

| N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide | [M+H]+ | 298.14378 uni.lu |

| N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide | [M+Na]+ | 320.12572 uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is particularly useful for monitoring the progress of chemical reactions and identifying products in complex mixtures.

In the analysis of acrylamide and its derivatives, LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity. nih.govnih.gov For instance, LC-MS/MS methods have been developed for the analysis of acrylamide in various food matrices, demonstrating the technique's robustness. nih.govnih.gov These methods often involve the use of isotopically labeled internal standards to ensure accurate quantification. nih.govnih.gov

The versatility of LC-MS allows for the simultaneous determination of multiple analytes. A study developed an LC-MS/MS method for the concurrent analysis of acrylamide and hydroxymethylfurfural in a single 20-minute run. nih.gov This highlights the efficiency of LC-MS in complex analytical workflows. The technique's ability to handle complex environmental and food samples further underscores its utility in the study of acrylamide-related compounds. nih.govepa.gov

LC-MS is not only used for quantitative analysis but also for qualitative identification of reaction products. By analyzing the mass spectra of eluted compounds, researchers can confirm the structure of synthesized molecules, such as various acrylamide derivatives. mdpi.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This information is crucial for verifying the stoichiometry of a newly synthesized compound and confirming its empirical formula.

Similarly, for a related compound, N-(4-Methoxyphenyl)maleimide, which is noted to copolymerize with ethyl acrylate (B77674), elemental analysis would be essential to confirm the composition of the resulting copolymer. medchemexpress.com The analysis would provide the weight percentages of carbon, hydrogen, nitrogen, and oxygen, which can then be compared to the theoretical values to ascertain the purity and identity of the synthesized material.

Surface and Morphological Characterization of Materials Incorporating this compound

When this compound is incorporated into polymeric materials, understanding the surface topography and morphology of these materials is critical for evaluating their properties and potential applications. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable for these characterizations.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface. mdpi.comnih.gov It is widely used to characterize the surface topography and roughness of polymeric materials at the nanoscale. mdpi.comchalcogen.ro

In the context of materials containing acrylamide-based monomers, AFM can reveal details about the surface structure, such as the distribution of hydrophilic and hydrophobic domains in amphiphilic co-polymer networks. researchgate.net The technique can be used to measure parameters like average roughness, maximum peak-to-valley height, and root mean square (RMS) roughness. chalcogen.roresearchgate.net These parameters are crucial for understanding how the incorporation of this compound might influence the surface properties of a material.

For example, AFM has been used to study the surface topography of thin gel films, providing insights into how preparation methods affect the final surface structure. researchgate.net Such analyses are vital for tailoring the properties of materials for specific applications, like coatings or biomedical devices. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is another powerful imaging technique that provides information about the surface morphology of materials. SEM uses a focused beam of electrons to scan the sample's surface, generating images with high magnification and good depth of field.

The morphology of materials incorporating this compound can be similarly investigated using SEM. This would provide valuable information on how this specific monomer influences the three-dimensional structure of the resulting polymer, which in turn affects its physical and chemical properties. The combination of SEM with other techniques like AFM provides a comprehensive understanding of the material's surface and bulk morphology. iaea.orgnorthumbria.ac.uk

Computational Chemistry and Theoretical Modeling of N 4 Methoxyphenyl Acrylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of N-(4-methoxyphenyl)acrylamide.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict key structural parameters. While direct DFT studies on this compound are not extensively published, data from analogous structures like anisole (B1667542) and acrylamide (B121943) allow for the construction of a theoretical model of its geometry. uwosh.edumdpi.comijcps.org

The optimized molecular structure reveals the planarity of the acrylamide group and its orientation relative to the methoxyphenyl ring. The bond lengths and angles are critical in understanding the molecule's stability and steric interactions. For instance, the C-N bond in the amide linkage is expected to have a length indicative of partial double bond character due to resonance. youtube.com

Interactive Table: Predicted Geometrical Parameters of this compound from DFT Calculations

Note: The following data is inferred from DFT calculations on structurally related molecules, such as anisole and acrylamide, and serves as a representative model. uwosh.eduuni-frankfurt.de

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (acrylamide) | ~1.34 Å |

| Bond Length | C=O (amide) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-O (ether) | ~1.36 Å |

| Bond Length | C-C (ring-amide) | ~1.42 Å |

| Bond Angle | N-C=O | ~123° |

| Bond Angle | C-N-C | ~125° |

| Bond Angle | C-O-C | ~118° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and their Role in Chemical Reactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.netirjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be concentrated on the electron-deficient acrylamide moiety. This distribution dictates the molecule's behavior in electrophilic and nucleophilic attacks. The energy gap can be calculated using DFT methods. researchgate.netresearchgate.net

Interactive Table: Representative Frontier Molecular Orbital Energies

Note: The values presented are illustrative and based on DFT calculations of similar acrylamide and aromatic compounds. researchgate.netresearchgate.net

| Molecular Orbital | Energy (eV) | Role in Reaction |

| HOMO | ~ -6.5 eV | Electron Donor |

| LUMO | ~ -1.8 eV | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicator of Reactivity |

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

In this compound, the MEP map would likely show a high negative potential around the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, making them primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the vinyl group would exhibit positive potential, marking them as sites for nucleophilic attack. sigmaaldrich.com

Molecular Simulation Techniques

Molecular simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Monte Carlo Simulations for Adsorption Phenomena and Interfacial Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations could be employed to study its adsorption behavior on various surfaces or its aggregation in solution. For instance, by modeling the interaction of the molecule with a solid substrate, MC simulations can predict the most favorable adsorption configurations and calculate the adsorption energy. This is particularly relevant in applications where the compound is used as a coating or surface modifier. While specific studies on this molecule are scarce, research on related polyacrylamide systems demonstrates the utility of MC simulations in understanding polymer adsorption and interfacial properties. uni.luresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the atomic-level movements and interactions of molecules over time. mdpi.com An MD simulation of this compound in a solvent, such as water, could reveal its conformational dynamics, solvation structure, and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom, providing insights into processes like folding, diffusion, and binding. For example, MD simulations could elucidate the hydrogen bonding network between the amide group of this compound and surrounding water molecules, which is critical for its solubility and behavior in aqueous environments. mdpi.comresearchgate.net

Prediction and Rationalization of Structure-Reactivity Relationships through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting and rationalizing the structure-reactivity relationships of chemical compounds. For this compound and its analogs, these models provide insights into the electronic properties that govern their reactivity.

The reactivity of acrylamide derivatives is often explained by the principles of Hard and Soft Acids and Bases (HSAB) theory. The α,β-unsaturated carbonyl system in these molecules renders them soft electrophiles, prone to react with soft nucleophiles like the thiol groups found in proteins. researchgate.net Computational studies on various acrylamides have shown that differences in their reactivity can be attributed to factors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and steric hindrance. researchgate.net

While specific DFT calculations for this compound are not extensively reported in the reviewed literature, studies on structurally similar compounds, such as N-(4-nitrophenyl)acrylamide and other acrylamide derivatives, offer valuable insights. For instance, the electron-donating or withdrawing nature of substituents on the phenyl ring significantly influences the electrophilicity and, consequently, the reactivity of the acrylamide moiety. researchgate.net The methoxy group (-OCH3) on the phenyl ring of this compound is an electron-donating group, which would be expected to modulate the electron density across the molecule.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the LUMO, are key to understanding chemical reactivity. The energy of the LUMO is particularly important for electrophilic compounds like acrylamides, as it indicates the propensity to accept electrons. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. In related methacrylamide (B166291) compounds, the presence of an electron-donating methyl group has been shown to decrease their electrophilicity and reactivity compared to their acrylamide counterparts. researchgate.net

The following table presents calculated reactivity descriptors for a related acrylamide compound, which illustrates the type of data generated from computational models.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acrylamide | -7.9 | -0.6 | 7.3 |

| Methacrylamide | -7.8 | -0.4 | 7.4 |

Data for illustrative purposes based on general findings for acrylamides; specific values for this compound are not available in the provided search results.

In Silico Studies for Advanced Prediction of Derivative Properties

In silico methods are increasingly employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness of novel compounds. These predictions are crucial in the early stages of drug discovery and development to identify candidates with favorable pharmacokinetic profiles.

For derivatives of this compound, various computational tools can be used to estimate key properties. For example, studies on N-(4-methoxyphenyl)pentanamide, a structurally related compound, have utilized in silico models to assess its drug-likeness and physicochemical properties. nih.gov These models often rely on parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The PubChem database provides predicted properties for this compound, offering a glimpse into its expected physicochemical behavior.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H11NO2 | uni.lu |

| Molecular Weight | 177.2 g/mol | uni.lu |

| XlogP | 1.6 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 3 | uni.lu |

Furthermore, advanced in silico tools can predict a range of ADME properties for derivatives, aiding in the design of molecules with improved bioavailability and reduced toxicity. For instance, the SwissADME web tool provides predictions for various parameters, as illustrated in the hypothetical table below for a derivative of this compound.

| Parameter | Predicted Property |

|---|---|

| Gastrointestinal Absorption | High |

| BBB Permeant | Yes |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

| Lipinski Violations | 0 |

This table represents a hypothetical in silico prediction for a derivative of this compound based on general capabilities of ADME prediction tools. nih.govmdpi.comeijppr.com

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. These models correlate the chemical structure of compounds with their biological activity, enabling the prediction of properties for new derivatives. nih.gov For acrylamides, QSAR models have been developed to predict endpoints such as mutagenicity, which can guide the design of safer molecules. nih.gov By identifying structural features associated with toxicity, these models allow for the targeted modification of this compound to create derivatives with enhanced safety profiles.

Degradation Pathways and Environmental Stability of N 4 Methoxyphenyl Acrylamide

Hydrolytic Degradation Mechanisms (Acidic and Basic Conditions)

The hydrolytic stability of acrylamide-based compounds is significantly influenced by pH. In both acidic and basic conditions, the amide bond is susceptible to cleavage, although the mechanism and rate can differ.

Under acidic conditions, the degradation of acrylamide (B121943) polymers is influenced by the acid concentration. researchgate.net The proposed mechanism involves the protonation of the amide group, which increases its electrophilicity and facilitates a nucleophilic attack by water. researchgate.net This process leads to the scission of the amide bond, resulting in the formation of a carboxylic acid (poly(acrylic acid) in the case of the polymer) and an amine. For N-(4-Methoxyphenyl)acrylamide, this would yield poly(acrylic acid) and 4-methoxyaniline. Generally, the amide functionality in methacrylamides demonstrates greater hydrolytic stability compared to the ester groups found in analogous methacrylate (B99206) compounds. researchgate.net

In basic conditions, hydrolysis also occurs, typically via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. While some studies on related polymers like poly(sulfobetaine methacrylamide) show high stability even in 1 M NaOH, others indicate that acrylamide monomers can undergo very fast hydrolysis under strong basic conditions. researchgate.net The stability of the polymer form is often attributed to steric shielding effects. researchgate.net For this compound, hydrolysis under basic conditions would similarly lead to the formation of 4-methoxyaniline and the corresponding carboxylate salt.

Thermal Degradation Profiles and Decomposition Pathways of this compound and its Polymers

The thermal stability of polymers derived from N-substituted acrylamides has been a subject of investigation. Studies on analogous polymers, such as poly(N-phenyl acrylamide) (PPA), provide insights into the likely thermal degradation behavior of poly(this compound).

Thermogravimetric analysis (TGA) of PPA reveals a multi-stage decomposition process that differs in nitrogen versus air atmospheres. researchgate.netcornell.edu In a nitrogen atmosphere, a three-step degradation is observed, while in air, it undergoes a four-step process. researchgate.netcornell.edu The initial thermal degradation temperature for PPA is below 190°C. researchgate.netcornell.edu The degradation of acrylamide-based polymers primarily involves the decomposition of the side groups. nih.gov At temperatures above 315°C, acrylamide polymers can produce small molecules like carbon dioxide, acrylonitrile (B1666552), and acetonitrile. nih.gov For poly(this compound), the degradation would likely involve the scission of the methoxyphenyl-substituted amide side chain, followed by the breakdown of the polymer backbone at higher temperatures.

The table below summarizes thermal degradation data for the analogous poly(N-phenyl acrylamide), which serves as a model for understanding the thermal stability of poly(this compound).

Table 1: Thermal Degradation Profile of Poly(N-phenyl acrylamide) (PPA) This interactive table provides data on the thermal decomposition of a structurally similar polymer.

| Parameter | Value (in Nitrogen) | Value (in Air) | Source |

|---|---|---|---|

| Initial Degradation Temp. | < 190°C | < 190°C | researchgate.netcornell.edu |

| Degradation Steps | 3 | 4 | researchgate.netcornell.edu |

| Char Yield at 500°C | > PPA | > PPA | researchgate.netcornell.edu |

| Activation Energy | 43–53 kJ/mol | 43–53 kJ/mol | researchgate.net |

Photolytic Degradation Studies and Stability under Light Exposure

Exposure to light, particularly ultraviolet (UV) radiation, can be a significant driver of degradation for many organic compounds. Studies have shown that polyacrylamides can be degraded by photolytic effects. nih.gov The inclusion of certain drugs into micro- or nanoemulsions is a technique used to enhance their stability against light, which underscores the inherent photosensitivity of many chemical structures. nih.gov

For this compound, the presence of both an acrylamide group and an aromatic ring with a methoxy (B1213986) substituent suggests a potential for photolytic degradation. Aromatic compounds are known to absorb UV light, which can lead to electronic excitation and subsequent chemical reactions, including bond cleavage or rearrangement. The degradation process can be complex, potentially leading to a variety of photoproducts. While specific photolytic studies on this compound are not widely available, the general behavior of acrylamides and aromatic compounds indicates that prolonged exposure to sunlight or other UV sources could lead to its decomposition. nih.gov

Biological Degradation and Bioremediation Potential of Acrylamide Compounds

Bioremediation offers an environmentally sustainable approach to breaking down chemical pollutants. The biological degradation of acrylamide itself is well-documented. researchgate.nethibiscuspublisher.com Microorganisms, particularly bacteria, can utilize acrylamide as a source of carbon and/or nitrogen for their growth. hibiscuspublisher.comnih.gov

A key enzyme in this process is amidase, which catalyzes the hydrolysis of acrylamide to acrylic acid and ammonia. hibiscuspublisher.comnih.gov These breakdown products are less toxic and can be readily assimilated into central metabolic pathways by the microorganisms. hibiscuspublisher.comnih.gov For instance, a Pseudomonas sp. isolated from soil was shown to degrade high concentrations of acrylamide. nih.gov The degradation pathway in bacteria under aerobic conditions typically involves the conversion of acrylic acid to β-hydroxypropionate, which is then oxidized to carbon dioxide. hibiscuspublisher.com